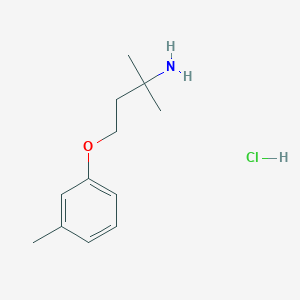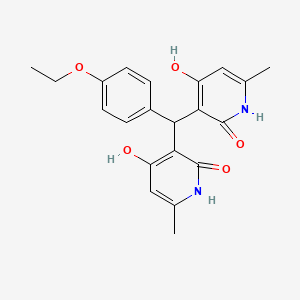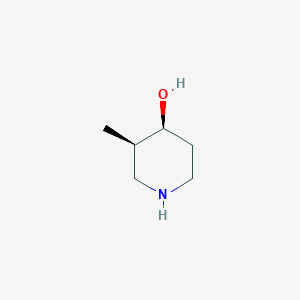![molecular formula C11H20N2O B2895547 1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one CAS No. 917216-61-6](/img/structure/B2895547.png)
1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one” is a chemical compound with the molecular formula C9H16N2O . It’s a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of “1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one” is represented by the InChI code: 1S/C9H16N2O/c1-8-3-10-5-9(2,7(8)12)6-11-4-8/h10-11H,3-6H2,1-2H3 .Physical And Chemical Properties Analysis
“1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one” has a molecular weight of 168.24 . It’s a solid substance at room temperature .Scientific Research Applications
Synthesis and Structural Studies
1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one and its derivatives have been explored in various synthetic and structural contexts. A study by Vlasova et al. (2015) reports the synthesis of nonracemic 1,5-bis(ethoxycarbonyl)-3,7-diazabicyclo[3.3.1]nonan-9-one derivatives, incorporating amino acid moieties, which were obtained from a reaction involving diethyl 1, 3-acetonedicarboxylate, formaldehyde, and (R)-amino acids (Vlasova et al., 2015). Another investigation focused on the structural and conformational aspects of diazabicyclanones and diazabicyclanols through various spectroscopic techniques, providing insights into their preferred conformations in different solvents and crystalline forms (Gálvez et al., 1985).
Biological Activity and Pharmacology
Derivatives of 3,7-diazabicyclo[3.3.1]nonan-9-one have attracted attention for their potential pharmacological applications. Malmakova et al. (2021) synthesized novel derivatives to investigate their biological activity and toxicity. Their study suggests that these compounds exhibit local anesthetic activity and low toxicity, indicating their potential for further pharmacological exploration (Malmakova et al., 2021).
Material Science and Nanotechnology
In material science and nanotechnology, the 1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one scaffold has been used in the design of molecular switches and stimulus-sensitive delivery systems. Veremeeva et al. (2021) demonstrated that derivatives of 3,7-diazabicyclo[3.3.1]nonane could be incorporated into liposomal membranes to serve as pH-sensitive agents, facilitating the controlled release of encapsulated compounds in response to pH changes (Veremeeva et al., 2021).
Coordination Chemistry and Metal Complexation
The bispidine framework (a derivative of 1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one) has been utilized in coordination chemistry due to its rigid structure and versatile coordination sites. Nonat et al. (2019) explored substituted bispidines for their ability to provide adaptable coordination spheres for transition metals and rare-earth ions, highlighting their potential in catalysis, magnetism, and medical imaging applications (Nonat et al., 2019).
Safety and Hazards
properties
IUPAC Name |
1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-3-10-5-12-7-11(4-2,9(10)14)8-13-6-10/h12-13H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFBTDVSTGPANP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CNCC(C1=O)(CNC2)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethan-1-one](/img/structure/B2895469.png)

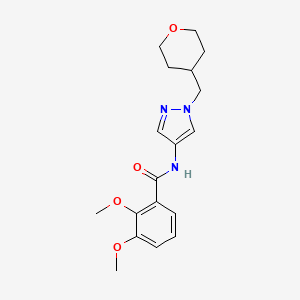

![Ethyl 2-[2-(2-{2-[(2-ethoxy-2-oxoacetyl)amino]phenoxy}ethoxy)anilino]-2-oxoacetate](/img/structure/B2895477.png)
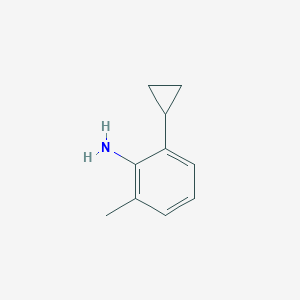
![2-Chloro-N-(3-methyl-1,2-thiazol-4-yl)-N-[(5-methylthiophen-3-yl)methyl]acetamide](/img/structure/B2895480.png)
![Methyl 2,4-dioxo-4-[4-(propan-2-yloxy)phenyl]butanoate](/img/structure/B2895482.png)
![2-Chloro-N-(7-oxo-6-azaspiro[3.4]octan-2-yl)acetamide](/img/structure/B2895483.png)
